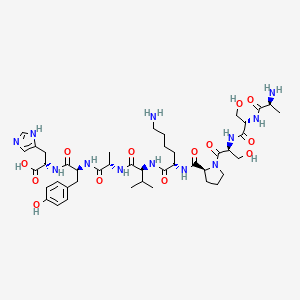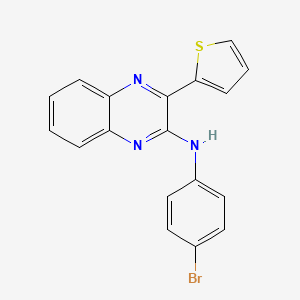![molecular formula C22H20N2O4 B14219577 1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- CAS No. 821794-48-3](/img/structure/B14219577.png)
1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxy-2-nitroaniline with benzaldehyde derivatives under acidic or basic conditions to form the corresponding Schiff base. This intermediate is then subjected to further reactions, such as reduction and acylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Concentrated sulfuric acid, nitric acid, or halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as amino, nitro, and halogenated compounds, depending on the specific reaction conditions used.
Applications De Recherche Scientifique
1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Propanone, 3-[(4-nitrophenyl)amino]-1,3-diphenyl-
- 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-
- 1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-
Uniqueness
1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- is unique due to the presence of both methoxy and nitro groups on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
821794-48-3 |
|---|---|
Formule moléculaire |
C22H20N2O4 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
3-(4-methoxy-2-nitroanilino)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H20N2O4/c1-28-18-12-13-19(21(14-18)24(26)27)23-20(16-8-4-2-5-9-16)15-22(25)17-10-6-3-7-11-17/h2-14,20,23H,15H2,1H3 |
Clé InChI |
NYNJDBCHJUNZFV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



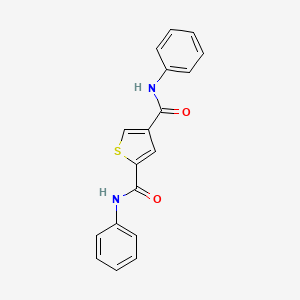
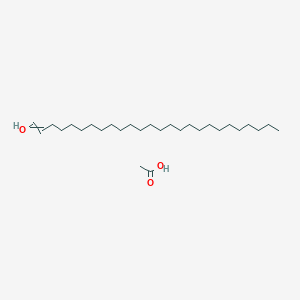
![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)

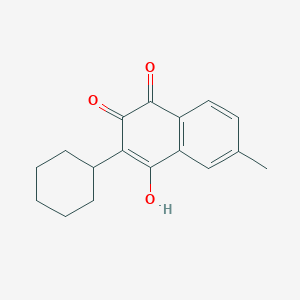
methanone](/img/structure/B14219541.png)
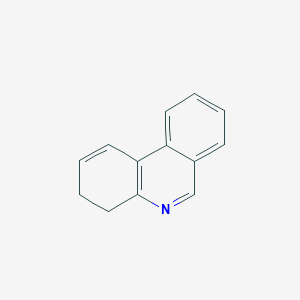
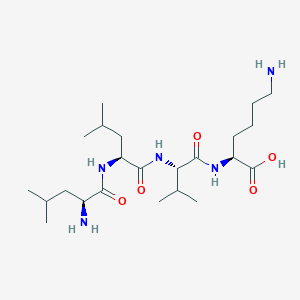


![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14219558.png)
